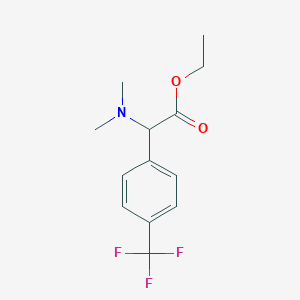
(2R,6R)-2,6-dimethylmorpholin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,6R)-2,6-dimethylmorpholin-3-one is a chiral morpholine derivative with significant applications in various fields of chemistry and biology. This compound is known for its unique structural properties, which make it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R,6R)-2,6-dimethylmorpholin-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2,6-dimethylmorpholine with an oxidizing agent to form the desired product. The reaction conditions often require specific temperatures and solvents to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to maximize efficiency and minimize costs. This often involves continuous flow reactors and advanced purification techniques to achieve the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions
(2R,6R)-2,6-dimethylmorpholin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: It can be reduced under specific conditions to yield other morpholine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted morpholines.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used.
Solvents: Typical solvents include methanol, ethanol, and dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated morpholines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (2R,6R)-2,6-dimethylmorpholin-3-one is used as a building block for the synthesis of complex molecules. Its chiral nature makes it particularly valuable in asymmetric synthesis.
Biology
The compound has applications in biological research, particularly in the study of enzyme mechanisms and protein-ligand interactions.
Medicine
In medicine, this compound is explored for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceuticals.
Industry
Industrially, the compound is used in the production of agrochemicals and other specialty chemicals, where its unique properties are leveraged to enhance product performance.
Mecanismo De Acción
The mechanism by which (2R,6R)-2,6-dimethylmorpholin-3-one exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes and receptors, where the compound can modulate activity through binding interactions. The pathways involved often relate to metabolic processes and signal transduction mechanisms.
Comparación Con Compuestos Similares
Similar Compounds
(2R,6R)-2,6-dimethylmorpholine: A closely related compound with similar structural features but different reactivity.
(2S,6S)-2,6-dimethylmorpholin-3-one: The enantiomer of (2R,6R)-2,6-dimethylmorpholin-3-one, which may exhibit different biological activity.
Uniqueness
This compound is unique due to its specific chiral configuration, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, where its specific interactions and reactivity are leveraged for various purposes.
Propiedades
Fórmula molecular |
C6H11NO2 |
|---|---|
Peso molecular |
129.16 g/mol |
Nombre IUPAC |
(2R,6R)-2,6-dimethylmorpholin-3-one |
InChI |
InChI=1S/C6H11NO2/c1-4-3-7-6(8)5(2)9-4/h4-5H,3H2,1-2H3,(H,7,8)/t4-,5-/m1/s1 |
Clave InChI |
CJOJYCRMCKNQNN-RFZPGFLSSA-N |
SMILES isomérico |
C[C@@H]1CNC(=O)[C@H](O1)C |
SMILES canónico |
CC1CNC(=O)C(O1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


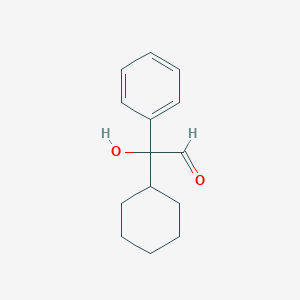
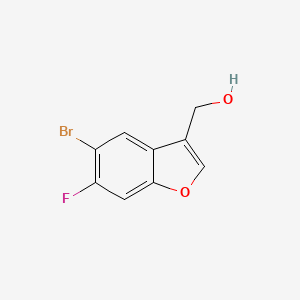
![7-Bromo-3-ethylisoxazolo[4,5-D]pyridazin-4(5H)-one](/img/structure/B13034917.png)



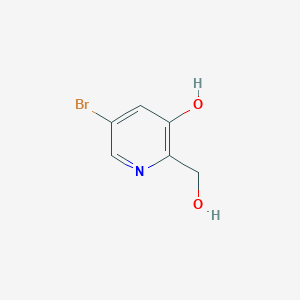


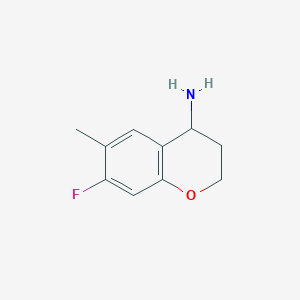
![2,2-difluoro-2-[(2R,3R,4S,5R,6R)-2-hydroxy-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-yl]acetic acid](/img/structure/B13034978.png)
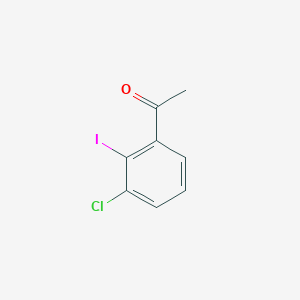
![2-methyl-1-{1H-pyrrolo[2,3-b]pyridin-3-yl}propan-2-amine](/img/structure/B13034986.png)
